8-((3-(1H-imidazol-1-yl)propyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((3-(1H-imidazol-1-yl)propyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their pharmacological properties. Preliminary studies indicated potential anxiolytic-like and antidepressant activity in mice. This suggests the therapeutic promise of these compounds in managing anxiety and depression, highlighting the need for further research to explore their full potential (Zagórska et al., 2009).
Molecular Structure and Properties
The molecular structure of a related compound, "8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline," was elucidated, showcasing typical geometry of the purine system. This structural information is crucial for understanding the interaction of such compounds with biological targets and for designing future derivatives with enhanced pharmacological profiles (Karczmarzyk et al., 1995).
Receptor Affinity and Enzymatic Activity
Research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has shown a range of receptor activities, including significant affinity for serotoninergic and dopaminergic receptors. This demonstrates their potential as multifunctional agents that could target various aspects of neurological disorders, suggesting avenues for the development of new treatments (Zagórska et al., 2015).
Antiviral and Antihypertensive Activity
Derivatives of 7,8-polymethylenehypoxanthines, synthesized from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, showed precursors for compounds with potential antiviral and antihypertensive activity. This indicates the versatility of these compounds in potentially addressing a wide range of therapeutic targets (Nilov et al., 1995).
Properties
IUPAC Name |
8-(3-imidazol-1-ylpropylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-25-18-17(19(29)26(2)21(25)30)28(13-9-16-7-4-3-5-8-16)20(24-18)23-10-6-12-27-14-11-22-15-27/h3-5,7-8,11,14-15H,6,9-10,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPYZHHIMIYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3C=CN=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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